![molecular formula C7H9FN2O2 B3029493 ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate CAS No. 681034-80-0](/img/structure/B3029493.png)
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 3-position and the fluoro and methyl substituents at the 4 and 5 positions, respectively, modify the core pyrazole structure, potentially affecting its chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate and related compounds typically involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity . Similarly, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, where ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was produced from a cyclocondensation reaction . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated using single-crystal X-ray diffraction, and its electronic structure was studied using density functional theory (DFT) . These analyses provide detailed insights into the molecular geometry, electronic distribution, and potential reactive sites of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and cyclocondensation. The regioselectivity of these reactions can be influenced by the substituents on the pyrazole ring. For instance, ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate underwent highly regioselective acylation and alkylation reactions . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as fluorine can affect the acidity of the compound and its reactivity in nucleophilic substitution reactions. The crystal structure analysis often reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which can impact the compound's solubility and stability . Additionally, the introduction of substituents can modify the compound's optical properties, as seen in the UV-Vis spectroscopy studies .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate has been the subject of various studies focusing on its synthesis and chemical properties. The compound has been used as an intermediate in the synthesis of other chemical compounds, showcasing its versatility in organic chemistry. For instance, it was involved in the synthesis of trifluoromethyl-promoted functional pyrazolo compounds, indicating its reactivity and potential utility in developing novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006). Additionally, the compound's crystal structure was examined to understand its molecular configuration and stability, contributing to the comprehension of its chemical behavior (Kumar et al., 2018).
Applications in Coordination Polymers
Research has explored the use of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate derivatives in the synthesis of coordination polymers. These polymers have unique structural and functional properties, making them interesting for various applications. A study highlighted the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate, emphasizing the compound's role in creating materials with potential optical and chiral properties (Cheng et al., 2017).
Role in Corrosion Inhibition
Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate derivatives have been investigated for their corrosion inhibition properties. A study synthesized pyranpyrazole derivatives and examined their effectiveness as corrosion inhibitors for mild steel, a crucial application in industrial settings. The findings suggest that these compounds can form adsorbed films on metal surfaces, offering protection against corrosion. The research integrates experimental techniques with theoretical modeling, providing insights into the interaction mechanisms between the inhibitors and metal surfaces (Dohare et al., 2017).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
Future Directions
While the specific future directions for ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate are not explicitly mentioned in the literature, pyrazoles in general continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research into new synthesis techniques and applications for this compound.
properties
IUPAC Name |
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLZUSUXYOBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719129 | |
Record name | Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
681034-80-0 | |
Record name | Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.